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molecular formula C5H13NO2S B8812143 N-tert-butylmethanesulfonamide

N-tert-butylmethanesulfonamide

Cat. No. B8812143
M. Wt: 151.23 g/mol
InChI Key: QREUVFUHSLREHM-UHFFFAOYSA-N
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Patent
US05216026

Procedure details

t-Butylamine (105 ml, 1.0 mole) was dissolved in THF (about 950 ml) and cooled to 0° C. Methanesulfonylchloride (57.2 g) was added and the solution allowed to warm to room temperature overnight. The mixture was filtered and the filtrate stripped to dryness. The resulting residue was dissolved in methylene chloride and washed with 1N HCl followed by washing first with water and then with brine (water saturated with NaCl). The methylene chloride layer was dried over Na2SO4, filtered, and stripped to dryness. The resulting residue was dissolved in pentane, and the solid which crystallized was collected and dried.
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[CH3:6][S:7](Cl)(=[O:9])=[O:8]>C1COCC1>[C:1]([NH:5][S:7]([CH3:6])(=[O:9])=[O:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
950 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
57.2 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with 1N HCl
WASH
Type
WASH
Details
by washing first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in pentane
CUSTOM
Type
CUSTOM
Details
the solid which crystallized
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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